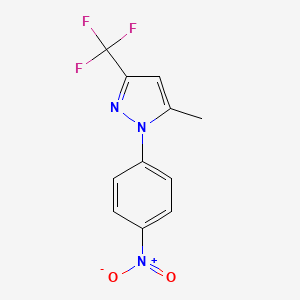

5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole, also known as MNTP, is a chemical compound with a molecular formula of C11H8F3N3O2. It is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity

5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole and its derivatives are extensively utilized in the field of medicinal and organic chemistry. One study revealed the synthesis of 4-aminopyrazoles containing trifluoromethyl via a one-pot nitrosation process. These compounds displayed promising tuberculostatic, antibacterial, antimycotic, antioxidant, and cytotoxic activities. They also demonstrated significant analgesic and anti-inflammatory actions in vivo, highlighting their potential in drug design (Burgart et al., 2020).

Molecular Structure and Reactivity

The molecular structure and reactivity of pyrazole derivatives have been a subject of study. Research on the hydrogen-bonded structure of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate showed complex sheet formations due to a combination of hydrogen bonds. This study contributes to the understanding of the molecular structure and potential applications of such compounds (Portilla et al., 2007).

Anticorrosion Properties

Compounds derived from pyrazole, including those with nitrophenyl groups, have been explored for anticorrosion properties. A study on the green synthesis of specific pyrazol derivatives and their application in N80 steel corrosion mitigation in the petroleum industry demonstrated high efficiency, suggesting the potential of these compounds in industrial applications (Singh et al., 2020).

Molecular Engineering and Functionalization

Research into the site-selective functionalization of trifluoromethyl-substituted pyrazoles has shown the ability to modify these compounds for various applications. Depending on the reagent used, these pyrazoles can undergo deprotonation and subsequent carboxylation at specific positions, offering a range of isomers and congeners for different scientific applications (Schlosser et al., 2002).

Corrosion Inhibition in Industrial Settings

Pyrazol derivatives have been identified as potential corrosion inhibitors, particularly in environments related to the petroleum industry. A study exploring the synthesis of such compounds and their inhibitory effects on steel in acidic environments showed promising results, indicating their practical utility in industrial applications (Singh et al., 2020).

Propriétés

IUPAC Name |

5-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c1-7-6-10(11(12,13)14)15-16(7)8-2-4-9(5-3-8)17(18)19/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVWOKUJDVDJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

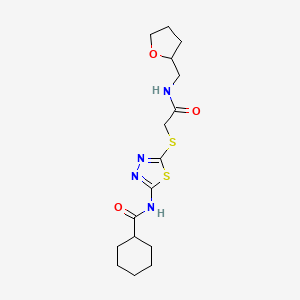

![4-methyl-3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470498.png)

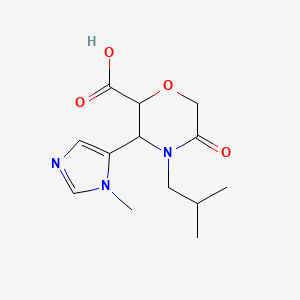

![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)

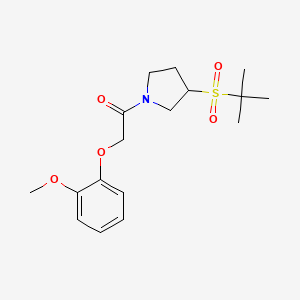

![6-ethyl 3-methyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2470501.png)

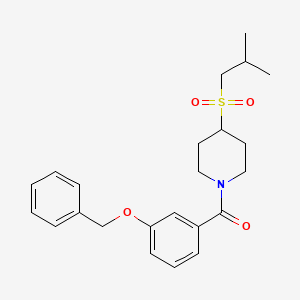

![(E)-2-cyano-N-(2-fluorophenyl)-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2470518.png)

![5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2470520.png)